2-(2,4-Difluoro-phenoxy)-ethanol
Description
2-(2,4-Difluoro-phenoxy)-ethanol is a fluorinated aromatic ether-alcohol characterized by a phenoxy group substituted with two fluorine atoms at the 2- and 4-positions, linked to an ethanol moiety. The electron-withdrawing fluorine atoms likely enhance stability and influence solubility, while the hydroxyl group enables hydrogen bonding and derivatization.
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)ethanol |
InChI |
InChI=1S/C8H8F2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
IJIIYNDHHMOMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Properties
2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2)
- Substituents: Biphenyl group (bulky aromatic) vs. 2,4-difluoro-phenoxy.
- Applications : Used in polymer synthesis or surfactants due to its aromatic bulk .
(2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS 1826110-02-4)
- Substituents: Benzyloxy and difluoro groups vs. ethanol-linked difluoro-phenoxy.
- Key Differences: The benzyloxy group introduces additional aromaticity and lipophilicity, while the methanol group offers a shorter chain for hydrogen bonding .
Fluorinated vs. Chlorinated/Nitro Derivatives
2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2)
- Substituents: 2,4-dichloro-phenoxy vs. difluoro-phenoxy.
- Key Differences : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker hydrogen-bonding disruption and higher lipophilicity.
- Toxicity : Chlorinated derivatives like this are often associated with higher toxicity, requiring stringent handling protocols .
2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9)
- Substituents : Nitro groups (strong electron-withdrawing) vs. fluorine.
- Key Differences : Nitro groups drastically reduce stability (risk of explosive decomposition) and increase toxicity. The compound requires emergency measures for inhalation or skin contact .
Ester Derivatives: Chain Length and Reactivity
Ethyl 2-(2,4-difluoro-phenoxy)acetate (CAS 717-30-6)
- Structure: Ethyl ester with a difluoro-phenoxy-acetate chain.
- Molecular Weight: 216.18 g/mol vs. ~192 g/mol (estimated for 2-(2,4-difluoro-phenoxy)-ethanol).
- Applications: Used as a lab reagent; ester groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to ethanol .
Ethyl 5-(2,4-difluoro-phenoxy)pentanoate
- Structure: Longer pentanoate chain vs. ethanol.
- Key Differences: Increased chain length improves solubility in non-polar solvents, making it suitable for lipid-based formulations .
Glucokinase Activator (Example P1)
- Structure: Contains 2-(2,4-difluoro-phenoxy)-propionylamino-thiazole.
2',2'-Difluorodeoxycytidine (dFdC)
- Structure : Nucleoside analog with difluoro ribose.
- Key Differences: While dFdC inhibits DNA synthesis via triphosphate incorporation, 2-(2,4-difluoro-phenoxy)-ethanol lacks a nucleoside backbone, suggesting divergent mechanisms .
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